molecular formula C8H22Cl2Si3 B096949 Bis(trimethylsilylmethyl)dichlorosilane CAS No. 18420-19-4

Bis(trimethylsilylmethyl)dichlorosilane

Cat. No.: B096949
CAS No.: 18420-19-4
M. Wt: 273.42 g/mol
InChI Key: FEJIRWLJFCIPJX-UHFFFAOYSA-N
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Safety and Hazards

Bis(trimethylsilylmethyl)dichlorosilane is classified as a skin corrosive and eye irritant . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it . In case of contact with skin or eyes, it is recommended to rinse with water and seek medical attention .

Mechanism of Action

Target of Action

Bis(trimethylsilylmethyl)dichlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions it is involved in. The specific targets depend on the particular reaction.

Mode of Action

The compound is involved in two main mechanisms of decomposition: a silylene based mechanism initiated by molecular elimination reactions, and a free radical based mechanism initiated by bond fission reactions . Only the silylene based mechanism is consistent with experimental data .

Biochemical Pathways

It can hydrolyze to form linear and cyclic silicones , which can have various applications in different fields, including the production of silicon-based polymers.

Result of Action

The primary result of the action of this compound is the production of other chemical compounds through reactions. The specific products depend on the reactants and conditions of the reaction. In some cases, it can lead to the formation of silicon-based polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it can react with water and moisture in the air to form hydrogen chloride . Therefore, it’s crucial to handle and store this compound in a controlled environment to ensure its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilylmethyl)dichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilylmethyl chloride with silicon tetrachloride in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. The product is then purified through distillation or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development applications .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilylmethyl)dichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions with this compound include silanols, siloxanes, and other organosilicon compounds. These products have various applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to bis(trimethylsilylmethyl)dichlorosilane include:

Uniqueness

This compound is unique due to its specific molecular structure, which includes two trimethylsilylmethyl groups and two chlorine atoms attached to a central silicon atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

dichloro-bis(trimethylsilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22Cl2Si3/c1-11(2,3)7-13(9,10)8-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIRWLJFCIPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Si](C[Si](C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471837
Record name BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18420-19-4
Record name BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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